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Compound of Interest

Compound Name: N,N,4-Trimethylpiperidin-4-amine

Cat. No.: B3332500

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data
interpretation involved in the structure elucidation of N,N,4-trimethylpiperidin-4-amine. Due to
the absence of publicly available experimental data for this specific compound, this guide
presents a predictive analysis based on established spectroscopic principles and data from
structurally analogous compounds. The protocols and data herein serve as a robust framework
for researchers engaged in the synthesis and characterization of novel piperidine derivatives.
This document details the predicted nuclear magnetic resonance (NMR), mass spectrometry
(MS), and infrared (IR) spectroscopy data, along with standardized experimental protocols for
acquiring such data.

Introduction

N,N,4-Trimethylpiperidin-4-amine is a tertiary amine belonging to the substituted piperidine
class of compounds. The piperidine moiety is a prevalent scaffold in a vast array of
pharmaceuticals and biologically active molecules. A thorough structural confirmation is a
critical step in the research and development of any new chemical entity. This guide outlines
the analytical workflow for the unambiguous structure determination of N,N,4-
trimethylpiperidin-4-amine.

Molecular Structure:
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IUPAC Name: N,N,4-Trimethylpiperidin-4-amine

Molecular Formula: CsHisN2

Molecular Weight: 142.24 g/mol

CAS Number: Not assigned.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N,N,4-trimethylpiperidin-
4-amine. These predictions are derived from the analysis of structurally similar molecules,
including N,N-dimethylpiperidin-4-amine, 1-methylpiperidin-4-amine, and 4-methylpiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data

Chemical Shift ()

Multiplicity Integration Assignment
(ppm)
] Piperidine ring protons
~23-25 Multiplet 4H
(C2, C6)
_ Piperidine ring protons
~15-17 Multiplet 4H
(C3, CH)
~22 Singlet 6H N(CHs)2 protons
~11 Singlet 3H C4-CHs proton

Predicted solvent: CDCIs

Table 2: Predicted 3C NMR Spectroscopic Data
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Chemical Shift (8) (ppm) Assighment
~55-60 C4

~50-55 C2,C6

~ 40 - 45 N(CHs)2
~35-40 C3,C5
~25-30 C4-CHs

Predicted solvent: CDCI3

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z Ratio Predicted Identity of Fragment
142 [M]* (Molecular lon)

127 [M - CHs]*

98 [M - N(CH3)2]*

71 [M - CaHeN]*

44 [CH3CHNCHs]*

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm~—2) Vibration Mode Intensity
2950 - 2800 C-H stretch (aliphatic) Strong
1470 - 1440 C-H bend (CHz and CHs) Medium
1250 - 1020 C-N stretch (aliphatic amine)[1] Medium

[2]
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Note: As a tertiary amine, no N-H stretching bands are expected in the 3300-3500 cm~1 region.

[1]

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure
elucidation of N,N,4-trimethylpiperidin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to determine the carbon-hydrogen framework of
the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Procedure:
e Sample Preparation:
o Accurately weigh 5-10 mg of the purified N,N,4-trimethylpiperidin-4-amine sample.

o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.
e 1H NMR Acquisition:
o Tune and shim the spectrometer for the sample.
o Acquire the spectrum using a standard pulse program.
o Typical parameters:
» Spectral Width: -2 to 12 ppm
» Pulse Width: 30-45°

= Acquisition Time: 2-4 seconds
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» Relaxation Delay: 1-2 seconds

= Number of Scans: 16-64

e 13C NMR Acquisition:
o Switch the spectrometer to the 13C channel.
o Acquire the spectrum using a proton-decoupled pulse program.

o Typical parameters:

Spectral Width: 0 to 220 ppm

Pulse Width: 30-45°

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096

o Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decays (FIDs).

[¢]

Phase correct the spectra.

[e]

Calibrate the *H spectrum to the TMS signal at 0.00 ppm and the 3C spectrum to the
CDCls signal at 77.16 ppm.

[e]

Integrate the peaks in the *H spectrum.

o

Analyze the chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to
confirm its elemental composition and structure.
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Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron
lonization (EI) source (GC-MS).

Procedure:
e Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic
solvent such as methanol or dichloromethane.

o GC Separation:
o Inject 1 pL of the sample solution into the GC.
o Use a suitable capillary column (e.g., HP-5ms).
o Typical GC temperature program:
» |nitial temperature: 50 °C, hold for 1 minute.
= Ramp: 10 °C/min to 250 °C.
» Final hold: 5 minutes at 250 °C.
o Carrier Gas: Helium at a constant flow rate.
o MS Detection (El):
o The eluent from the GC is directed into the EI source.

o Typical MS parameters:

lonization Energy: 70 eV

Mass Range: m/z 40-400

Scan Speed: 1-2 scans/second

Source Temperature: 230 °C
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o Data Analysis:
o ldentify the molecular ion peak ([M]*).

o Analyze the fragmentation pattern and compare it to known fragmentation mechanisms for
aliphatic amines and piperidine rings.

o For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm
the elemental formula.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
Procedure:
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small drop of the liquid sample directly onto the ATR crystal.

o Alternatively, for solid samples, a small amount of the solid is pressed firmly against the
crystal.

e Spectrum Acquisition:
o Collect a background spectrum of the clean, empty ATR crystal.
o Collect the sample spectrum.
o Typical parameters:
» Spectral Range: 4000-400 cm™1
» Resolution: 4 cm~?

= Number of Scans: 16-32
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o Data Analysis:
o The background spectrum is automatically subtracted from the sample spectrum.

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional group vibrations.

Visualizations
Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of a novel
compound like N,N,4-trimethylpiperidin-4-amine.
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Logical workflow for structure elucidation.

Conclusion

The structural elucidation of N,N,4-trimethylpiperidin-4-amine can be confidently achieved
through a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
This guide provides a predictive framework for the expected spectroscopic data and detailed
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experimental protocols to acquire this information. By following the logical workflow outlined,
researchers can systematically analyze and confirm the structure of this and other novel
piperidine derivatives, ensuring the integrity of their chemical research and development
efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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